molecular formula C12H6Cl2N2 B11788984 5,6-Dichloro-2-phenylnicotinonitrile

5,6-Dichloro-2-phenylnicotinonitrile

Katalognummer: B11788984
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: VLGAOOPNCOSIOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-2-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, featuring two chlorine atoms and a phenyl group attached to the nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-phenylnicotinonitrile typically involves the chlorination of 2-phenylnicotinonitrile. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N} + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_2\text{Cl}_2\text{N} + 2\text{SO}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-2-phenylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 5,6-Diamino-2-phenylnicotinonitrile or 5,6-Dithiophenyl-2-phenylnicotinonitrile.

    Reduction: 5,6-Dichloro-2-phenylaminomethylpyridine.

    Oxidation: 5,6-Dichloro-2-phenylpyridinecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-2-phenylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-2-phenylnicotinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloro-5-phenylnicotinonitrile
  • 5,6-Dichloro-2-methylnicotinonitrile
  • 5,6-Dichloro-2-ethylnicotinonitrile

Uniqueness

5,6-Dichloro-2-phenylnicotinonitrile is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and electronic structure make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C12H6Cl2N2

Molekulargewicht

249.09 g/mol

IUPAC-Name

5,6-dichloro-2-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H

InChI-Schlüssel

VLGAOOPNCOSIOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.